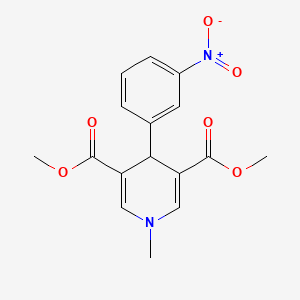
2-(2,3-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 2-(2,3-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline and related compounds often involves conventional methods, including Pictet-Spengler reactions and modifications thereof. For instance, the synthesis and rearrangement of similar β-carboline derivatives have been conducted through conventional methods, showcasing the complex reactions these compounds can undergo (Harley-Mason & Waterfield, 1963). Additionally, solid-phase synthesis methods have been described for the efficient production of tetrahydro-β-carboline derivatives, indicating versatility in synthesis approaches (Kaljuste & Undén, 1995).
Molecular Structure Analysis
The molecular structure of β-carboline derivatives, including 2-(2,3-dimethoxybenzyl)-2,3,4,9-tetrahydro-1H-beta-carboline, is characterized by the presence of a tricyclic core that includes an indole moiety. Advanced techniques such as X-ray crystallography have been utilized to determine the structure of related compounds, highlighting the importance of molecular structure in understanding their chemical properties and reactivity (Mohideen et al., 2019).
Chemical Reactions and Properties
β-Carboline derivatives undergo a variety of chemical reactions, including rearrangements, dehydrogenation, and nucleophilic cyclization. The reactivity of these compounds under various conditions has been extensively studied, revealing insights into their chemical behavior and potential for further functionalization (Panarese & Waters, 2010).
Physical Properties Analysis
The physical properties of β-carboline derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in different scientific fields. Studies on compounds like 2,9-bis(2,3-difluorobenzyl)-β-carbolineum bromide have provided valuable data on their physical characteristics, contributing to a better understanding of their behavior in various environments (Mohideen et al., 2019).
Chemical Properties Analysis
The chemical properties of β-carboline derivatives, including their reactivity, stability, and interactions with biological targets, are of significant interest. For example, the synthesis and pharmacological evaluation of tetrahydro-β-carboline derivatives have demonstrated their potential effects against lipid peroxidation and neurotoxicity, highlighting the broad spectrum of chemical properties these compounds possess (Kawashima et al., 1995).
Propriétés
IUPAC Name |
2-[(2,3-dimethoxyphenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-23-19-9-5-6-14(20(19)24-2)12-22-11-10-16-15-7-3-4-8-17(15)21-18(16)13-22/h3-9,21H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMYNPITAQPAIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)CN2CCC3=C(C2)NC4=CC=CC=C34 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5284376 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(benzyloxy)benzoyl]-4H-1,2,4-triazol-3-amine](/img/structure/B5648099.png)
![N-{1-[1-(3-fluorophenyl)-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methylpropyl}acetamide](/img/structure/B5648113.png)




![2-{[(4-chlorophenyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5648156.png)

![4-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]benzyl}thiomorpholine 1,1-dioxide](/img/structure/B5648161.png)


![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-methyl-N-[(3-phenyl-5-isoxazolyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5648187.png)

![3-[(3R*,4S*)-1-[(3,5-dimethylisoxazol-4-yl)carbonyl]-4-(4-methylpiperazin-1-yl)piperidin-3-yl]propanoic acid](/img/structure/B5648192.png)